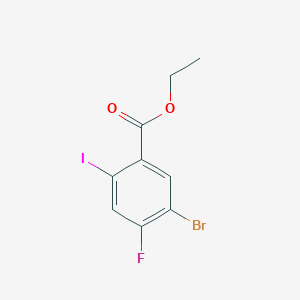

Ethyl 5-bromo-4-fluoro-2-iodobenzoate

描述

Ethyl 5-bromo-4-fluoro-2-iodobenzoate (CAS: 1509083-82-2) is a halogen-substituted benzoate ester with the molecular formula C₉H₇BrFIO₂ and a molecular weight of 372.96 g/mol . The compound features three distinct halogen substituents on the aromatic ring: bromine at position 5, fluorine at position 4, and iodine at position 2. The ethyl ester group at the carboxyl position contributes to its relatively high molecular weight compared to simpler benzoate derivatives.

This compound is primarily utilized in laboratory settings for synthetic chemistry research, as indicated by supplier documentation that emphasizes its restriction to non-pharmaceutical, non-agricultural, and non-consumable applications .

属性

IUPAC Name |

ethyl 5-bromo-4-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEZKQXIWHPMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and iodine substituents onto the benzoic acid ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of ethyl 5-bromo-4-fluoro-2-iodobenzoate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.

Major Products Formed

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the benzoate.

Reduction Products: Reduced derivatives of the benzoate.

Hydrolysis Products: 5-bromo-4-fluoro-2-iodobenzoic acid and ethanol.

科学研究应用

Ethyl 5-bromo-4-fluoro-2-iodobenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving halogenated aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.

作用机制

The mechanism of action of ethyl 5-bromo-4-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific context and application .

相似化合物的比较

Table 1: Comparative Analysis of Key Parameters

¹Collision Cross Section (CCS) data derived from ion mobility spectrometry predictions for methyl ester .

Key Observations:

Ester Group Impact : Replacing the ethyl group in the target compound with a methyl group (as in the methyl analog) reduces molecular weight by ~14 g/mol. This difference may influence solubility and chromatographic behavior.

Halogen Substitution: Iodine vs. Chlorine: The iodine atom at position 2 in the target compound contributes significantly to its higher molecular weight compared to the chloro-substituted analog (372.96 vs. 281.51 g/mol). Iodine’s larger atomic radius and polarizability may also enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is unavailable in the provided sources.

Collision Cross Section (CCS) and Mass Spectrometry

For Methyl 5-bromo-4-fluoro-2-iodobenzoate , CCS values vary with adducts:

The ethyl analog’s CCS remains unreported, but its larger ester group suggests marginally higher values due to increased molecular volume.

生物活性

Ethyl 5-bromo-4-fluoro-2-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Ethyl 5-bromo-4-fluoro-2-iodobenzoate features a benzene ring with three halogen substituents (bromine, fluorine, and iodine) and an ethyl ester functional group. Its molecular formula is CHBrFIO, with a molecular weight of approximately 372.96 g/mol. The presence of these halogens significantly influences its reactivity and biological properties, making it a compound of interest for various applications in drug discovery and development.

The biological activity of Ethyl 5-bromo-4-fluoro-2-iodobenzoate is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction processes.

- DNA Interaction : The compound's structure allows for potential interactions with DNA, impacting replication or transcription processes.

Antimicrobial Properties

Research has indicated that Ethyl 5-bromo-4-fluoro-2-iodobenzoate exhibits notable antimicrobial activity. Studies have shown its effectiveness against a range of microbial pathogens, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that derivatives of Ethyl 5-bromo-4-fluoro-2-iodobenzoate may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues .

Case Studies

- Anticancer Efficacy : In vitro studies on various cancer cell lines demonstrated that Ethyl 5-bromo-4-fluoro-2-iodobenzoate derivatives showed IC values in the low micromolar range, indicating potent anticancer activity. For example, one study reported an IC value as low as 19 nM against specific T-cell malignancies .

- Enzyme Inhibition : A study focused on the inhibition of purine nucleoside phosphorylase (PNP) revealed that certain derivatives exhibited high selectivity and potency against PNP from Mycobacterium tuberculosis, showcasing the potential for targeting specific pathogens while minimizing effects on human enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。